Enhanced LogD Shift at Physiological pH Compared to Parent Indazole
The introduction of a thiol group at the 5-position of 1H-indazole significantly alters its distribution coefficient (LogD), a key determinant of membrane permeability and solubility. At physiological pH (7.4), 1H-indazole-5-thiol has a calculated LogD of 0.36, reflecting its partially ionized state due to the thiol group's pKa [1]. In contrast, the parent 1H-indazole is predominantly neutral at this pH, with a reported LogP of 1.77, indicating it is approximately 26 times more lipophilic [2].
| Evidence Dimension | Lipophilicity at pH 7.4 (LogD/pH 7.4) |
|---|---|
| Target Compound Data | LogD = 0.36 |
| Comparator Or Baseline | 1H-Indazole (parent) LogP = 1.77 |
| Quantified Difference | Approximately 26-fold difference in distribution coefficient (1.41 log units) |
| Conditions | Calculated values based on molecular structure and pKa |
Why This Matters
This difference is critical for drug discovery programs where fine-tuning lipophilicity is essential to optimize oral absorption and minimize off-target binding.
- [1] ChemBase. (n.d.). 1H-indazole-5-thiol - Physicochemical Properties. View Source
- [2] QSARDB. (n.d.). MlogP for Indazole. View Source
